6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction is often catalyzed by Lewis acids such as BF3·OEt2 under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in dihydropyridine derivatives .
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Known for its therapeutic properties.
Uniqueness
6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile stands out due to its unique dihydropyridine core, which is less common in similar compounds. This structural feature contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O3/c1-9-6-12(17-15(18)11(9)8-16)10-4-5-13(19-2)14(7-10)20-3/h4-7H,1-3H3,(H,17,18) |
InChI Key |
HIFXCLJYCIPJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC(=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
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